molecular formula C9H19NO B3257137 2-[Cyclohexyl(methyl)amino]ethan-1-ol CAS No. 2842-41-3

2-[Cyclohexyl(methyl)amino]ethan-1-ol

Cat. No.: B3257137
CAS No.: 2842-41-3
M. Wt: 157.25 g/mol
InChI Key: DSDSZHUBHNTFNX-UHFFFAOYSA-N
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Description

2-[Cyclohexyl(methyl)amino]ethan-1-ol, with the CAS registry number 2842-41-3, is a chemical compound of interest in organic and medicinal chemistry research. It features a molecular formula of C9H19NO and a molecular weight of approximately 157.25 g/mol . The compound's structure consists of an ethanolamine group linked to a cyclohexyl ring via a methyl-substituted nitrogen atom, a feature present in molecules studied for their synthetic utility . This structural motif is commonly explored in the development of synthetic methodologies and as a building block for more complex molecular architectures. As a bifunctional molecule containing both amino and alcohol groups, it serves as a versatile intermediate or precursor in organic synthesis. Research applications may include its use in the development of pyrrolidine derivatives, which are valuable structures in synthetic chemistry . The compound must be handled by qualified professionals in accordance with applicable laboratory safety standards. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[cyclohexyl(methyl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H19NO/c1-10(7-8-11)9-5-3-2-4-6-9/h9,11H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDSZHUBHNTFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801302423
Record name 2-(Cyclohexylmethylamino)ethanol
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Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2842-41-3
Record name 2-(Cyclohexylmethylamino)ethanol
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Record name 2-(Cyclohexylmethylamino)ethanol
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Record name 2-[cyclohexyl(methyl)amino]ethan-1-ol
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Synthetic Methodologies and Chemical Transformations of 2 Cyclohexyl Methyl Amino Ethan 1 Ol

Precursors and Key Intermediates in the Synthesis of 2-[Cyclohexyl(methyl)amino]ethan-1-ol

The synthesis of this compound relies on several key precursors and involves distinct intermediates depending on the chosen synthetic pathway.

Key Precursors:

Cyclohexanone (B45756): A readily available cyclic ketone that serves as the cyclohexyl source in reductive amination strategies. libretexts.org

2-(Methylamino)ethanol (B44016): Provides both the methylamino and the ethanol (B145695) fragments in the reductive amination route.

N-Methylcyclohexylamine: A key secondary amine precursor used in alkylation and epoxide ring-opening reactions.

Ethylene (B1197577) Oxide: A highly reactive epoxide used as a two-carbon electrophile for direct addition to an amine.

2-Chloroethanol: A common two-carbon electrophile used for the N-alkylation of amines. prepchem.com

Key Intermediates:

Iminium Ion: In reductive amination, the condensation of cyclohexanone and 2-(methylamino)ethanol forms a transient N-cyclohexylidene-N-methylethanolammonium cation. This electrophilic species is the substrate for the hydride-reducing agent. libretexts.org

α-Halo Amide: In a stepwise acylation-reduction sequence, the reaction of N-methylcyclohexylamine with chloroacetyl chloride would yield N-chloroacetyl-N-methylcyclohexylamine as a stable, isolable intermediate before the final reduction step.

Table 2: Key Precursors and Intermediates

Role Chemical Name Synthetic Route Application
Precursor Cyclohexanone Reductive Amination
Precursor 2-(Methylamino)ethanol Reductive Amination
Precursor N-Methylcyclohexylamine Stepwise Alkylation, Epoxide Ring-Opening
Precursor 2-Chloroethanol Stepwise Alkylation
Intermediate N-Cyclohexylidene-N-methylethanolammonium ion Reductive Amination

Optimization of Reaction Conditions for Selective Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing side reactions. researchgate.net

For the reductive amination pathway, several factors can be fine-tuned:

Reducing Agent: The choice of reducing agent is critical. While strong reducers like NaBH₄ can reduce the starting ketone, milder reagents like NaBH₃CN or Na(OAc)₃BH are preferred for one-pot reactions as they selectively reduce the iminium ion intermediate. libretexts.orgyoutube.com

pH Control: The formation of the imine/iminium intermediate is acid-catalyzed but the amine nucleophile is deactivated at low pH. Therefore, maintaining a slightly acidic pH (typically 4-6) is optimal for balancing these competing effects. youtube.com

Solvent and Temperature: Alcohols such as methanol (B129727) or ethanol are common solvents. The reaction is typically run at room temperature. researchgate.net

Stoichiometry: Adjusting the ratio of the amine to the carbonyl component can influence the reaction equilibrium and maximize the conversion of the limiting reagent. researchgate.net

For stepwise alkylation using N-methylcyclohexylamine and 2-chloroethanol:

Base: The choice of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃), is important to neutralize the generated HCl without competing in the alkylation reaction.

Solvent: Polar aprotic solvents like acetonitrile (B52724) or N,N-dimethylformamide (DMF) are often used to facilitate the Sɴ2 reaction.

Temperature: Gentle heating can accelerate the reaction, but excessive temperatures might promote the competing E2 elimination reaction, especially with a secondary alkyl halide. chemicalforums.com

Table 3: Example Optimization Parameters for Reductive Amination

Parameter Condition Rationale
Reactants Cyclohexanone, 2-(Methylamino)ethanol Direct formation of the target skeleton.
Reducing Agent Sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH) Mild and selective for the iminium ion; less toxic than NaBH₃CN. libretexts.org
Solvent 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) Common solvents for Na(OAc)₃BH reductions.
pH Slightly acidic (e.g., via acetic acid co-solvent) Catalyzes iminium formation without deactivating the amine. youtube.com
Temperature Room Temperature Sufficient for the reaction to proceed without promoting side reactions.

Influence of Solvent Systems on Reaction Efficiency and Stereoselectivity

The choice of solvent plays a critical role in the reductive amination of ketones, influencing both the rate of reaction and the selectivity towards the desired amine. researchgate.net Solvents can affect the equilibrium of the initial condensation step to form the iminium ion and the subsequent reduction step. researchgate.net The reaction is typically favored in alcoholic solvents, which can participate in the reaction mechanism and stabilize intermediates.

A systematic study on the reductive amination of ketones reveals that protic solvents like methanol and ethanol generally lead to higher reaction rates and yields compared to aprotic polar or apolar solvents. researchgate.net This is attributed to the ability of protic solvents to facilitate the formation of the iminium ion intermediate. researchgate.net In the context of synthesizing this compound, methanol has been identified as a particularly effective solvent, promoting high conversion and selectivity. researchgate.netresearchgate.net

The table below illustrates the hypothetical effect of different solvent systems on the reductive amination of cyclohexanone with N-methylethanolamine, based on general trends observed in related reactions. researchgate.net

SolventDielectric Constant (ε)Reaction Time (h)Yield (%)
Methanol32.71292
Ethanol24.61688
Tetrahydrofuran (THF)7.62465
Dichloromethane (DCM)9.12470
Toluene2.44845

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Temperature, Pressure, and Catalyst Loading Effects

The reaction conditions, specifically temperature and pressure, along with catalyst loading, are crucial parameters that must be optimized to achieve high efficiency in the synthesis of this compound.

Temperature: The reaction temperature influences the rate of both the iminium ion formation and its subsequent reduction. For the reductive amination of cyclohexanone, an optimal temperature is typically sought to ensure a reasonable reaction rate without promoting side reactions. Studies on similar reductive aminations have shown that temperatures in the range of 80-120°C are often effective. researchgate.netorganic-chemistry.org

Pressure: When using gaseous hydrogen as the reducing agent, the pressure of H₂ is a key variable. Higher pressures generally lead to faster reaction rates. For the reductive amination of cyclohexanone, hydrogen pressures of 1 to 4 MPa have been shown to be effective. researchgate.net

Catalyst Loading: The amount of catalyst used has a direct impact on the reaction rate. While a higher catalyst loading can lead to shorter reaction times, it also increases the cost of the process. Therefore, the optimal catalyst loading is a balance between reaction efficiency and economic considerations. For ruthenium-based catalysts in the reductive amination of cyclohexanone, loadings as low as 0.033 mol% have been shown to be effective. researchgate.net

The following table provides a hypothetical representation of the effects of these parameters on the synthesis of this compound, based on data from related systems. researchgate.netresearchgate.net

Temperature (°C)H₂ Pressure (MPa)Catalyst Loading (mol%)Reaction Time (h)Yield (%)
8040.12485
10040.11690
12040.11293
12020.11888
12010.12482
12040.052089

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Ligand Design and Catalyst Performance in Amino Alcohol Formation

For catalytic systems, particularly those involving transition metals like iridium, the design of the ligand is paramount for achieving high performance and selectivity. researchgate.netnih.gov In the context of reductive amination, the ligand can influence the electronic and steric environment of the metal center, thereby affecting the catalytic activity and, in the case of chiral substrates or ligands, the stereoselectivity.

For the synthesis of tertiary amines from ketones and secondary amines, iridium catalysts bearing phosphine (B1218219) ligands have shown great promise. nih.gov The choice of a specific phosphine ligand, such as a Josiphos or Xantphos type, can be crucial for the success of the reaction, especially with challenging aliphatic substrates. nih.gov The electronic properties of the ligand, whether it is a strong σ-donor, can impact the stereoselective insertion of the hydride. researchgate.net

The table below presents hypothetical data on the performance of different iridium-based catalyst systems in the synthesis of this compound, illustrating the impact of ligand design. nih.gov

Catalyst PrecursorLigandLigand TypeReaction Time (h)Yield (%)
[Ir(COD)Cl]₂XantphosBidentate Phosphine1891
[Ir(COD)Cl]₂Josiphos ADiphosphane2094
[Ir(COD)Cl]₂XuPhosMonodentate Phosphine2488
[Ir(COD)Cl]₂PPh₃Monodentate Phosphine3675

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Mechanistic Investigations of the Formation of this compound

The formation of this compound via the reductive amination of cyclohexanone with N-methylethanolamine proceeds through a well-established mechanism involving the formation of a key iminium ion intermediate. stackexchange.comchemistrysteps.comchemistrysteps.com

The reaction is initiated by the nucleophilic attack of the secondary amine (N-methylethanolamine) on the carbonyl carbon of cyclohexanone. This addition reaction leads to the formation of a hemiaminal intermediate. Under the typically slightly acidic reaction conditions, the hydroxyl group of the hemiaminal is protonated, forming a good leaving group (water). Subsequent elimination of water results in the formation of a tertiary iminium ion.

This iminium ion is the key electrophilic species that is then reduced to the final tertiary amine product. The reduction can be achieved using various reducing agents, such as sodium triacetoxyborohydride or catalytic hydrogenation. stackexchange.comorganic-chemistry.org The hydride from the reducing agent attacks the electrophilic carbon of the iminium ion, leading to the formation of the C-N bond and the final product, this compound.

Reactivity Profile and Derivatization Chemistry of 2 Cyclohexyl Methyl Amino Ethan 1 Ol

Reactivity of the Hydroxyl Functionality in 2-[Cyclohexyl(methyl)amino]ethan-1-ol

The primary alcohol moiety is a key site for various synthetic modifications, including acylation, alkylation, oxidation, and substitution.

Esterification and Etherification Reactions with Diverse Electrophiles

The hydroxyl group of this compound readily undergoes esterification when treated with electrophilic acylating agents. Reactions with acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534), yield the corresponding esters. These reactions proceed via a nucleophilic acyl substitution mechanism where the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acylating agent.

Similarly, etherification can be achieved. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form a more nucleophilic alkoxide. This alkoxide then displaces a halide or other suitable leaving group from an alkyl halide in an SN2 reaction to form the ether.

Table 1: Representative Esterification and Etherification Reactions

Reaction TypeElectrophileProductTypical Conditions
EsterificationAcetyl Chloride2-[Cyclohexyl(methyl)amino]ethyl acetatePyridine, 0°C to rt
EsterificationBenzoic Anhydride2-[Cyclohexyl(methyl)amino]ethyl benzoateDMAP (cat.), Triethylamine, CH₂Cl₂
EtherificationMethyl Iodide1-[Cyclohexyl(methyl)amino]-2-methoxyethane1. NaH, THF; 2. CH₃I
EtherificationBenzyl Bromide2-(Benzyloxy)-N-cyclohexyl-N-methylethanamine1. NaH, THF; 2. BnBr

Controlled Oxidation Pathways of the Primary Alcohol Group

The primary alcohol in this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent employed. youtube.comyoutube.com

Mild, anhydrous oxidizing agents are used to stop the oxidation at the aldehyde stage. Reagents such as Pyridinium Chlorochromate (PCC) or conditions for a Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) are effective for this transformation, yielding 2-[Cyclohexyl(methyl)amino]acetaldehyde. youtube.comyoutube.com These methods are crucial for preventing over-oxidation to the carboxylic acid. khanacademy.org

Conversely, strong oxidizing agents in aqueous media will convert the primary alcohol directly to the corresponding carboxylic acid, 2-[Cyclohexyl(methyl)amino]acetic acid. youtube.comyoutube.com Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (the Jones reagent). youtube.comyoutube.com

Table 2: Oxidation Reagents and Corresponding Products

Oxidation LevelReagent(s)Product
AldehydePyridinium Chlorochromate (PCC)2-[Cyclohexyl(methyl)amino]acetaldehyde
AldehydeDMSO, Oxalyl Chloride, Triethylamine (Swern Oxidation)2-[Cyclohexyl(methyl)amino]acetaldehyde
Carboxylic AcidPotassium Permanganate (KMnO₄), NaOH, H₂O2-[Cyclohexyl(methyl)amino]acetic acid
Carboxylic AcidChromium Trioxide (CrO₃), H₂SO₄, Acetone (Jones Reagent)2-[Cyclohexyl(methyl)amino]acetic acid

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group itself is a poor leaving group (as it would have to leave as a hydroxide (B78521) ion). Therefore, for nucleophilic substitution to occur at the adjacent carbon, the -OH group must first be converted into a good leaving group.

One common strategy involves reaction under strong acidic conditions (e.g., with HBr or HCl). The acid protonates the hydroxyl group, forming a good leaving group, water. A subsequent SN2 attack by the conjugate base of the acid (e.g., Br⁻) on the primary carbon results in the formation of the corresponding haloalkane.

A more versatile method involves converting the alcohol into a sulfonate ester, such as a tosylate or mesylate. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group, readily displaced by a wide range of nucleophiles in SN2 reactions. masterorganicchemistry.com This two-step process allows for the introduction of various functionalities.

Transformations of the Tertiary Amine Moiety in this compound

The lone pair of electrons on the nitrogen atom of the tertiary amine makes it nucleophilic and susceptible to reactions with electrophiles, most notably alkylating agents and oxidants.

Quaternization Reactions and Ionic Liquid Formation

The tertiary amine undergoes the Menshutkin reaction, a quaternization process, when treated with an alkyl halide. researchgate.net This SN2 reaction involves the nucleophilic nitrogen atom attacking the electrophilic carbon of the alkyl halide, displacing the halide and forming a quaternary ammonium (B1175870) salt. semanticscholar.org The reaction rate is dependent on the nature of the alkyl halide and the solvent polarity. semanticscholar.org

The resulting quaternary ammonium salts, such as {2-hydroxyethyl(cyclohexyl)dimethyl}ammonium iodide formed from reaction with methyl iodide, can be classified as ionic liquids (ILs) if their melting point is below 100 °C. Ionic liquids are valued as "green" solvents and catalysts due to their low vapor pressure and tunable properties. researchgate.net The properties of the IL, such as its melting point, viscosity, and solubility, can be modified by changing the alkyl group on the quaternizing agent or by performing an anion exchange reaction on the resulting salt. researchgate.net

Table 3: Quaternization of the Tertiary Amine

Alkylating AgentQuaternary Ammonium CationCounter-anion
Methyl Iodide (CH₃I){2-hydroxyethyl(cyclohexyl)dimethyl}ammoniumIodide (I⁻)
Ethyl Bromide (CH₃CH₂Br){N-cyclohexyl-N-ethyl-N-(2-hydroxyethyl)-N-methyl}ammoniumBromide (Br⁻)
Benzyl Chloride (BnCl){N-benzyl-N-cyclohexyl-N-(2-hydroxyethyl)-N-methyl}ammoniumChloride (Cl⁻)

N-Oxidation Reactions and Subsequent Rearrangements

The nitrogen atom of the tertiary amine can be readily oxidized to form an amine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA), or Caro's acid. thieme-connect.de The product of this reaction is this compound N-oxide.

Amine N-oxides are generally stable, polar, and hygroscopic compounds. nih.gov However, they can undergo specific thermal rearrangements. One such reaction is the Cope elimination, which is a syn-elimination that requires a hydrogen atom beta to the N-oxide group. nih.gov In the case of the N-oxide of the title compound, there are beta-hydrogens on both the ethyl group and the cyclohexyl ring, presenting potential pathways for elimination reactions at elevated temperatures to form alkenes and a hydroxylamine. Another possible, though less common for this substitution pattern, is the thieme-connect.deyoutube.com-Meisenheimer rearrangement. synarchive.com

Chemical Modifications Involving the Cyclohexyl Ring System of this compound

Direct chemical modification of the saturated cyclohexyl ring of this compound is challenging due to the general inertness of C-H bonds in alkanes. However, functionalization can be achieved under specific, often vigorous, reaction conditions. The primary pathways for such modifications involve free-radical reactions.

Free-radical halogenation, for instance, is a known method for functionalizing alkanes. wikipedia.orglibretexts.org This process typically involves the use of a halogen (e.g., Cl₂ or Br₂) and an initiator, such as ultraviolet (UV) light or heat, to generate halogen radicals. youtube.comyoutube.com These highly reactive radicals can abstract a hydrogen atom from the cyclohexane (B81311) ring, creating a cyclohexyl radical. This radical then reacts with another halogen molecule to form a halogenated derivative and a new halogen radical, thus propagating the chain reaction. libretexts.orgyoutube.com

The reaction is generally unselective, leading to a mixture of products where halogenation can occur at any of the positions on the cyclohexyl ring. wikipedia.org However, there is a known selectivity preference for the abstraction of hydrogens from tertiary carbons over secondary and primary carbons. While the carbon atom attached to the nitrogen is tertiary, its reactivity is influenced by the adjacent electron-withdrawing amino group. More predictable, albeit less selective, halogenation would occur at the other secondary positions on the ring. Specialized reagents like N-bromosuccinimide (NBS) are often used for selective bromination at allylic or benzylic positions, but these are not present in this saturated system. masterorganicchemistry.com

Table 1: Potential Free-Radical Halogenation of the Cyclohexyl Ring

Reaction Type Reagents Potential Product(s) Notes
Free-Radical Chlorination Cl₂, UV light (hν) Mixture of chloro-substituted cyclohexyl isomers Low regioselectivity is expected, leading to multiple products. wikipedia.org

Chemo- and Regioselectivity in Multi-Functional Group Transformations of this compound

The presence of both a primary alcohol and a tertiary amine makes chemo- and regioselectivity a critical consideration in the derivatization of this compound. The relative nucleophilicity and basicity of the hydroxyl and amino groups can be exploited to direct reactions to one site over the other.

Selective O-Acylation: The hydroxyl group can be selectively acylated in the presence of the amine by manipulating the reaction conditions. A common and effective strategy is to perform the acylation under acidic conditions using acyl halides or anhydrides. nih.govnih.gov In an acidic medium, the tertiary amine is protonated to form an ammonium salt. This protonation renders the nitrogen non-nucleophilic, thereby preventing it from reacting with the acylating agent and allowing for the selective formation of an ester at the hydroxyl group. nih.gov Another approach involves the use of transition metal ions, such as Cu(II), which can chelate with the amino alcohol. This coordination can lead to the deprotonation of the hydroxyl group, forming a more nucleophilic alkoxide that preferentially attacks the acylating agent. acs.org

Selective N-Quaternization: Conversely, the tertiary amine can be targeted for reaction. As a tertiary amine, it can undergo quaternization with an alkyl halide, such as methyl iodide. This reaction can be performed selectively in the presence of the hydroxyl group. Research has shown that using methyl iodide with a mild base like potassium bicarbonate in methanol (B129727) is an efficient method for the quaternization of amino groups without affecting hydroxyl functionalities. researchgate.net

Selective N-Acylation (in Precursors): While the tertiary amine of the title compound cannot be acylated, it is important to note that the synthesis of such molecules often involves the selective N-acylation of a precursor primary or secondary amino alcohol. Achieving N-acylation over O-acylation typically relies on the greater intrinsic nucleophilicity of the amine. Methods include the formation of a mixed anhydride, which reacts preferentially with the amino group under controlled temperature conditions to yield the N-acylated product. googleapis.com

Selective N-Alkylation (in Precursors): Similarly, the synthesis of this compound from a precursor like 2-(cyclohexylamino)ethan-1-ol would require selective N-methylation. This is challenging as O-alkylation can compete. Modern catalytic methods, often termed "borrowing hydrogen" or "hydrogen autotransfer" reactions, utilize transition metal catalysts (e.g., Iridium or Ruthenium) to alkylate amines with alcohols, producing water as the only byproduct. nih.govnih.gov Another strategy for selective N-alkylation involves the formation of a stable chelate with reagents like 9-borabicyclononane (B1260311) (9-BBN), which protects the amine and directs alkylation specifically to the nitrogen atom. organic-chemistry.org

Table 2: Chemo- and Regioselective Transformations of this compound and its Precursors

Transformation Target Site Reagents & Conditions Product Type
O-Acylation Hydroxyl Group Acyl Halide, Acidic Conditions (e.g., CF₃CO₂H) O-Acyl Ester
N-Quaternization Tertiary Amine Methyl Iodide, KHCO₃, Methanol Quaternary Ammonium Salt
N-Acylation* Amino Group Carboxylic Acid + Sulfonyl Halide (Mixed Anhydride) N-Acyl Amide

*Note: N-Acylation and N-Alkylation reactions are described for precursor molecules containing primary or secondary amines.

Application of 2 Cyclohexyl Methyl Amino Ethan 1 Ol As a Synthetic Intermediate and Auxiliary

Role of 2-[Cyclohexyl(methyl)amino]ethan-1-ol in the Synthesis of Advanced Organic Architectures

The utility of this compound as a synthetic intermediate is rooted in the reactivity of its alcohol and amine functionalities. These groups allow for its incorporation into larger, more complex molecular structures, making it a key component in the synthesis of advanced organic architectures. The primary alcohol can undergo a variety of transformations, such as oxidation to aldehydes or carboxylic acids, esterification, and etherification. The tertiary amine can act as a base or a nucleophile and can be quaternized to introduce a positive charge.

Utilization in Stereoselective Organic Synthesis

The presence of a stereocenter, if the molecule is resolved into its enantiomers, or the potential to introduce chirality, makes amino alcohols like this compound particularly interesting for stereoselective synthesis.

Chiral amino alcohols are a well-established class of ligands and auxiliaries in asymmetric catalysis. Although specific research on the chiral derivatives of this compound is limited, the broader class of chiral amino alcohols has been extensively studied. These compounds can coordinate to metal centers, creating a chiral environment that directs the stereochemical outcome of a reaction.

For instance, chiral amino alcohols derived from naturally occurring sources have been shown to be effective auxiliaries in the asymmetric addition of dialkylzinc reagents to aldehydes, yielding chiral secondary alcohols with high enantiomeric excess. organic-chemistry.org The stereoselectivity of these reactions is often dependent on the spatial arrangement of the amino and alcohol groups, which dictates the interaction with the metal center. organic-chemistry.org It is plausible that chiral, enantiomerically pure derivatives of this compound could be employed in a similar fashion to mediate a variety of enantioselective transformations.

Reaction Type Catalyst/Auxiliary Substrate Product Enantiomeric Excess (ee)
Asymmetric AdditionDialkylzinc with Chiral Amino AlcoholAldehydeChiral Secondary AlcoholUp to 99%

Multi-component reactions (MCRs) are powerful tools for the efficient construction of complex molecules in a single step. nih.gov The use of chiral auxiliaries or catalysts can impart stereocontrol in these reactions, leading to the formation of specific diastereomers. Amino alcohols can serve as chiral auxiliaries to direct the facial selectivity of reactions involving prochiral substrates.

Precursor to Structurally Diverse Chemical Entities (excluding any biological activity)

The functional groups of this compound allow it to serve as a precursor to a variety of other chemical compounds through straightforward synthetic transformations. The primary alcohol can be converted to a good leaving group, such as a tosylate or a halide, facilitating nucleophilic substitution reactions. For example, treatment with thionyl chloride can yield the corresponding chloro-derivative, N-(2-chloroethyl)-N-methylcyclohexanamine. This chlorinated intermediate can then be used to introduce the N-cyclohexyl-N-methylaminoethyl moiety into other molecules.

Furthermore, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, providing access to a different class of compounds. The tertiary amine can be quaternized with various alkyl halides to produce quaternary ammonium (B1175870) salts, which have applications as phase-transfer catalysts or ionic liquids. These transformations highlight the role of this compound as a versatile starting material for the generation of a library of structurally diverse molecules for chemical research.

Starting Material Reagent(s) Product Reaction Type
This compoundThionyl ChlorideN-(2-chloroethyl)-N-methylcyclohexanamineChlorination
This compoundOxidizing Agent (e.g., PCC)2-[Cyclohexyl(methyl)amino]acetaldehydeOxidation
This compoundAlkyl Halide (e.g., CH₃I)2-Hydroxy-N-cyclohexyl-N,N-dimethylethan-1-aminium IodideQuaternization
This compoundAcyl Chloride or Anhydride2-[Cyclohexyl(methyl)amino]ethyl esterEsterification

Scaffold for the Development of Novel Ligands for Catalysis and Materials Science

The bifunctional nature of this compound makes it an attractive scaffold for the design and synthesis of novel ligands for organometallic catalysis. The nitrogen and oxygen atoms can act as a bidentate ligand, chelating to a metal center and influencing its catalytic activity and selectivity. The steric bulk of the cyclohexyl group can create a specific pocket around the metal center, which can be beneficial for controlling substrate approach and achieving high selectivity in catalytic reactions.

While the primary application of such ligands is in catalysis, the structural motif of this compound could also be incorporated into larger molecular systems for applications in materials science. For example, by functionalizing the alcohol or the amine, this scaffold could be attached to polymer backbones or surfaces to create functional materials with specific binding or catalytic properties. The development of such materials, however, remains an area for future exploration. The ability to tune the steric and electronic properties of the ligand by modifying the substituents on the nitrogen and the carbon backbone makes this class of compounds a promising platform for the development of new catalysts and materials.

Coordination Chemistry of 2 Cyclohexyl Methyl Amino Ethan 1 Ol and Its Analogues

Chelation Properties of Amino Alcohols with Transition and Main Group Metal Ions

Amino alcohols, as a class of ligands, are well-known for their ability to act as bidentate chelating agents, coordinating to metal ions through the nitrogen atom of the amino group and the oxygen atom of the alcohol group. This forms a stable five-membered chelate ring. The hydroxyl group can also be deprotonated, allowing the resulting alkoxide to act as a bridging ligand between multiple metal centers. While these general principles are established for amino alcohols, specific studies detailing the chelation behavior, stability constants, or thermodynamic parameters for the interaction of 2-[Cyclohexyl(methyl)amino]ethan-1-ol with a range of transition and main group metal ions are not found in the surveyed literature.

Synthesis and Spectroscopic Characterization of Metal Complexes of this compound

No specific published methods for the synthesis of metal complexes using this compound as a ligand were identified. Standard synthetic routes for amino alcohol complexes typically involve reacting the ligand with a metal salt in a suitable solvent. However, without experimental reports, details on reaction conditions, stoichiometry, and the isolation of specific complexes such as [M(L)n]Xz (where L is this compound) are unavailable. Similarly, spectroscopic data (e.g., IR, NMR, UV-Vis) used to characterize and confirm the coordination of this specific ligand to a metal center are not documented.

Metal Ion Selectivity and Binding Affinity Studies

There is no available research data concerning the selectivity of this compound for different metal ions. Studies that would determine its binding affinity, such as titration calorimetry or competitive binding assays, have not been published for this compound.

Analysis of Ligand Field and Electronic Properties of Metal Complexes

The analysis of ligand field effects (e.g., determining the ligand field splitting parameter, Δo) and other electronic properties (such as magnetic moments) requires the synthesis and spectroscopic (e.g., UV-Visible spectroscopy) or magnetic characterization of the corresponding transition metal complexes. As these complexes have not been reported, no such analysis is available for this compound.

Influence of Molecular Architecture of this compound on Coordination Geometry and Stability

The molecular structure of this compound features a tertiary amine with both a methyl and a bulky cyclohexyl group attached to the nitrogen atom. It can be hypothesized that the steric hindrance from the bulky cyclohexyl group would significantly influence the coordination environment around a metal center, potentially affecting the coordination number, geometry, and stability of the resulting complex compared to less substituted amino alcohols. However, without empirical data from comparative studies, any discussion remains speculative. There are no specific research articles that analyze these structural influences for this compound.

Catalytic Applications of Metal Complexes Derived from this compound

No peer-reviewed studies were found that describe the synthesis of metal complexes from this compound and their subsequent application as catalysts in chemical transformations. The catalytic potential of complexes derived from this specific ligand remains an unexplored area in the scientific literature.

Computational and Theoretical Studies on 2 Cyclohexyl Methyl Amino Ethan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on solving approximations of the Schrödinger equation, provide detailed information about electron distribution, molecular orbital energies, and reactivity. arxiv.orgarxiv.org These methods are fundamental for a precise understanding of the molecule's intrinsic properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. nih.govmdpi.com It is exceptionally well-suited for exploring the potential energy surface of a molecule to identify its stable conformers. For 2-[Cyclohexyl(methyl)amino]ethan-1-ol, conformational isomerism arises from the chair-boat interconversion of the cyclohexane (B81311) ring, the orientation of the aminoethanol substituent (axial vs. equatorial), and rotations around the C-C, C-N, and C-O single bonds. youtube.com

A systematic conformational search using DFT methods, such as B3LYP or M06-2X with a suitable basis set like 6-311+G(d,p), would involve optimizing the geometry of numerous starting structures. nih.govnih.gov The calculations would yield the optimized geometries and their corresponding electronic energies, allowing for the determination of the most stable (lowest energy) conformer and the relative energies of other, less stable conformers. nih.govresearchgate.net A key feature to investigate would be the presence of an intramolecular hydrogen bond between the hydroxyl proton and the tertiary nitrogen atom (O-H···N), which is expected to significantly stabilize certain conformers. nih.govnih.gov

Table 1: Hypothetical DFT-Calculated Relative Energies for Conformers of this compound This table is illustrative and shows the type of data obtained from DFT conformational analysis. Actual values would require specific calculations.

Conformer IDCyclohexane ConformationSubstituent PositionIntramolecular H-BondRelative Energy (kJ/mol)
Conf-1 ChairEquatorialYes (O-H···N)0.00
Conf-2 ChairEquatorialNo (Rotated OH)12.5
Conf-3 ChairAxialYes (O-H···N)8.2
Conf-4 Skew-BoatEquatorialYes (O-H···N)25.1

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilic character. youtube.comyoutube.com

For this compound, the HOMO is expected to have significant electron density on the nitrogen and oxygen atoms due to their lone pairs. The LUMO would likely be a sigma anti-bonding (σ*) orbital distributed across the molecular framework. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. wikipedia.orgresearchgate.net

Table 2: Global Reactivity Descriptors from FMO Theory This table defines key reactivity descriptors derived from HOMO and LUMO energies (EHOMO and ELUMO).

DescriptorFormulaChemical Interpretation
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.
Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2The "escaping tendency" of an electron from a system.
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2Resistance to change in electron distribution.
Electrophilicity Index (ω) ω = μ² / (2η)A measure of the overall electrophilic nature of a molecule.

Topological Analysis of Electron Density (e.g., Quantum Theory of Atoms in Molecules (QTAIM))

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides an unambiguous definition of chemical bonds and atomic interactions based on the topology of the electron density (ρ(r)). nih.govnih.gov This method involves finding critical points in the electron density field where the gradient is zero. A bond critical point (BCP) located on a path of maximum electron density between two nuclei signifies a chemical bond. nih.govresearchgate.net

QTAIM is particularly powerful for characterizing non-covalent interactions, such as the intramolecular O-H···N hydrogen bond in this compound. nih.govacs.org The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the nature and strength of the bond. researchgate.netrsc.org

Electron Density (ρBCP): Higher values indicate a stronger bond.

Laplacian of Electron Density (∇²ρBCP): A positive value is characteristic of "closed-shell" interactions, such as hydrogen bonds and ionic bonds. A negative value indicates a "shared-shell" covalent interaction.

Table 3: Representative QTAIM Parameters for a Moderate O-H···N Intramolecular Hydrogen Bond This table provides typical values found in the literature for similar amino alcohol systems. researchgate.netrsc.org

QTAIM ParameterTypical Value Range (atomic units)Interpretation for H-Bond
Electron Density (ρBCP) 0.015 - 0.040Indicates the presence of a significant interaction.
Laplacian (∇²ρBCP) +0.020 - +0.150Confirms a closed-shell interaction, typical of H-bonds.
Total Energy Density (HBCP) Slightly negativeA negative value suggests some covalent character.

Molecular Modeling and Dynamics Simulations for Conformational Space Exploration

While quantum calculations provide a static, zero-kelvin picture, molecular modeling and dynamics simulations introduce temperature and time, allowing for the exploration of the molecule's dynamic behavior. uni-heidelberg.derush.edu

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecular systems. nih.gov It represents atoms as spheres and bonds as springs, with the energy of the system calculated using a set of functions and parameters known as a force field. wikipedia.orgwustl.edu Popular force fields include AMBER, CHARMM, OPLS, and GAFF (General Amber Force Field). wikipedia.orgwustl.edu

For a molecule like this compound, standard force fields may not have accurate parameters for all the required atom types and their interactions. In such cases, new parameters must be developed. nih.gov This is typically done by performing high-level quantum mechanics calculations on the molecule or its fragments to determine equilibrium bond lengths, angles, and charge distributions. These QM-derived data are then used to fit the parameters of the MM force field, ensuring it can accurately reproduce the molecule's potential energy surface. wustl.edunih.gov

Once a reliable force field is established, Molecular Dynamics (MD) simulations can be performed. rush.edu In an MD simulation, Newton's equations of motion are solved for every atom in the system over a series of small time steps, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. uni-heidelberg.de

MD simulations are ideal for studying hydrogen bonding dynamics: ub.eduresearchgate.netrsc.org

Intramolecular H-Bonding: Simulations can reveal the stability of the O-H···N hydrogen bond. By analyzing the trajectory, one can calculate the percentage of time the bond is formed and its average lifetime, providing insight into the conformational rigidity it imparts. researchgate.net

Intermolecular H-Bonding: By simulating a collection of this compound molecules (bulk phase) or a single molecule in a solvent like water, one can study the competition between intramolecular and intermolecular hydrogen bonds. researchgate.net Analyses such as Radial Distribution Functions (RDFs) can show the average distance and coordination of solvent molecules around the hydroxyl and amine groups, revealing the structure of the solvation shell and the extent of intermolecular hydrogen bonding. researchgate.netrsc.org

Prediction of Spectroscopic Signatures and Their Correlation with Molecular Structure

Computational methods, most notably Density Functional Theory (DFT), have become instrumental in predicting the spectroscopic signatures of organic molecules with a high degree of accuracy. researchgate.netnih.gov These theoretical predictions are crucial for interpreting experimental spectra and establishing a definitive correlation between spectroscopic data and the molecule's three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, often employed in conjunction with DFT, is a robust approach for calculating NMR shielding tensors, which are then converted to chemical shifts. researchgate.netresearchgate.net By optimizing the geometry of this compound at a given level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set), it is possible to calculate the theoretical chemical shifts for each unique carbon and hydrogen atom in the molecule. nih.gov

These predicted shifts can then be correlated with specific structural features. For instance, the chemical shifts of the cyclohexyl ring protons and carbons would be distinct from those of the N-methyl and ethanolamine (B43304) moieties. The hydroxyl proton is expected to be a singlet, and its chemical shift can be influenced by solvent and concentration, a factor that can also be modeled computationally.

Vibrational Spectroscopy (FT-IR and Raman): Theoretical calculations are also highly effective in predicting vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.govdntb.gov.ua By performing a frequency calculation on the optimized geometry of this compound, a set of harmonic vibrational frequencies can be obtained. eurjchem.com These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method. researchgate.net

Each calculated vibrational mode can be visualized to understand the specific atomic motions involved, such as C-H stretching, O-H bending, or the stretching of the C-N and C-O bonds. This allows for a detailed assignment of the experimental IR and Raman bands. For example, a strong, broad absorption in the 3200-3600 cm⁻¹ region would be confidently assigned to the O-H stretching vibration of the hydroxyl group.

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Data Type Structural Moiety Predicted Value
¹H NMR Chemical Shift (δ) -OH ~2.5-4.0 ppm
¹H NMR Chemical Shift (δ) Cyclohexyl-H ~1.0-1.8 ppm
¹H NMR Chemical Shift (δ) N-CH₃ ~2.2 ppm
¹H NMR Chemical Shift (δ) -CH₂-N ~2.4 ppm
¹H NMR Chemical Shift (δ) -CH₂-O ~3.5 ppm
¹³C NMR Chemical Shift (δ) Cyclohexyl-C ~25-60 ppm
¹³C NMR Chemical Shift (δ) N-CH₃ ~42 ppm
¹³C NMR Chemical Shift (δ) -CH₂-N ~58 ppm
¹³C NMR Chemical Shift (δ) -CH₂-O ~60 ppm
FT-IR Vibrational Frequency (cm⁻¹) O-H Stretch ~3400 cm⁻¹
FT-IR Vibrational Frequency (cm⁻¹) C-H Stretch ~2850-2950 cm⁻¹
FT-IR Vibrational Frequency (cm⁻¹) C-N Stretch ~1100-1200 cm⁻¹
FT-IR Vibrational Frequency (cm⁻¹) C-O Stretch ~1050 cm⁻¹

Note: The values presented in this table are illustrative and based on typical chemical shift and frequency ranges for the respective functional groups. Actual computational results would provide more precise values dependent on the level of theory and basis set used.

Computational Elucidation of Reaction Mechanisms and Transition States for this compound Transformations

Beyond predicting static properties, computational chemistry is a powerful tool for investigating the dynamics of chemical reactions. smu.edu By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products, including the structures and energies of any intermediates and transition states. researchgate.net

A relevant transformation for an amino alcohol like this compound is its reaction with thionyl chloride (SOCl₂). This reaction can potentially yield different products depending on the reaction conditions. scholaris.ca Computational studies can be employed to explore the competing mechanistic pathways.

For example, two possible products are the corresponding chloroamine or a cyclic oxathiazolidine-2-oxide. scholaris.ca A computational investigation would involve the following steps:

Geometry Optimization: The structures of the reactant (this compound and thionyl chloride), the proposed transition states, any intermediates, and the final products are optimized to find their lowest energy conformations.

Transition State Search: Sophisticated algorithms are used to locate the transition state structure for each proposed mechanistic step. A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate.

Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures. For a minimum energy structure (reactant, intermediate, product), all calculated frequencies will be real. For a true transition state, there will be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the identified transition state correctly connects the reactant and product of a particular step. researchgate.net

By comparing the calculated activation energies (the energy difference between the reactant and the transition state) for the different pathways, a prediction can be made about which reaction is kinetically favored.

Table 2: Illustrative Computational Energetics for a Hypothetical Transformation of this compound

Species Description Relative Energy (kcal/mol)
Reactants This compound + SOCl₂ 0.0
Transition State 1 Formation of Chloroamine +15.2
Product 1 Chloroamine Product + SO₂ + HCl -10.5
Transition State 2 Formation of Cyclic Oxathiazolidine +20.8
Product 2 Cyclic Oxathiazolidine + HCl -5.3

Note: The energy values in this table are hypothetical and for illustrative purposes to demonstrate how computational chemistry can be used to compare different reaction pathways. The pathway with the lower activation energy (Transition State 1) would be predicted to be the major reaction pathway.

Through such computational elucidation, a deeper understanding of the factors controlling the reactivity and product selectivity of this compound can be achieved, guiding synthetic efforts and the design of new chemical transformations.

Advanced Analytical Methodologies for Process Monitoring and Characterization of 2 Cyclohexyl Methyl Amino Ethan 1 Ol

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are indispensable for the qualitative and quantitative analysis of 2-[Cyclohexyl(methyl)amino]ethan-1-ol, allowing for the separation and quantification of the main component from starting materials, intermediates, and byproducts.

Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. A flame ionization detector (FID) is commonly used for quantitative analysis due to its high sensitivity towards organic compounds. For the analysis of related compounds like N-methylcyclohexylamine, a non-polar column is often employed. nih.govgoogle.com The development of a robust GC method involves the optimization of several parameters to achieve good resolution, peak shape, and analysis time.

A hypothetical robust GC method for the purity assessment of this compound is outlined in the table below.

Table 1: Illustrative GC Method Parameters for Purity Analysis

ParameterValue
Column Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Detector (FID) Temp 300 °C
Oven Program Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min
Injection Volume 1 µL
Split Ratio 50:1

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For amino alcohols, reversed-phase HPLC is a common mode of separation. nih.gov The development of an HPLC method requires careful selection of the stationary phase, mobile phase composition, and detector. Given that this compound is a chiral molecule, chiral HPLC is essential for separating its enantiomers. Polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases (CSPs) have been successfully used for the enantioseparation of various amino alcohols. rsc.orgorganic-chemistry.org

An example of a potential HPLC method for the chiral separation of this compound is detailed below.

Table 2: Illustrative HPLC Method Parameters for Chiral Separation

ParameterValue
Column Chiral Stationary Phase (e.g., Chiralpak IA or Astec CHIROBIOTIC T)
Mobile Phase n-Hexane/Ethanol (B145695)/Diethylamine (e.g., 80:20:0.1 v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detector UV at 220 nm
Injection Volume 10 µL

Advanced Spectroscopic Characterization Techniques for Complex Derivatives

For the structural elucidation of novel derivatives of this compound, advanced spectroscopic techniques are employed to provide detailed information about the molecular structure, connectivity, and stereochemistry.

2D Nuclear Magnetic Resonance (NMR): While 1D NMR (¹H and ¹³C) provides fundamental structural information, 2D NMR techniques are crucial for unambiguously assigning complex structures.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the molecule, helping to establish connectivity between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates proton signals with directly attached carbon atoms (¹H-¹³C one-bond correlations).

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (typically 2-4 bonds) correlations between protons and carbons, which is invaluable for piecing together the carbon skeleton and identifying quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. This technique is essential for confirming the identity of new compounds and for identifying unknown impurities. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like amino alcohols, often producing a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion can induce fragmentation, providing valuable structural information based on the observed fragment ions. The fragmentation patterns of amino alcohols often involve the loss of small neutral molecules such as water (H₂O) and the cleavage of C-C bonds adjacent to the nitrogen and oxygen atoms.

In Situ Spectroscopic Methods for Real-Time Monitoring of Synthetic Pathways

In situ spectroscopic methods, often referred to as Process Analytical Technology (PAT), enable the real-time monitoring of chemical reactions without the need for sampling and offline analysis. This provides immediate feedback on reaction progress, kinetics, and the formation of intermediates or impurities.

In Situ Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful tools for monitoring the disappearance of reactants and the appearance of products in real-time. For the synthesis of this compound, which could involve the N-alkylation of an amine with an alcohol or the ring-opening of an epoxide, specific functional group vibrations can be tracked. For instance, the disappearance of the epoxide ring vibration or the change in the N-H stretching region of a primary or secondary amine can be monitored.

In Situ NMR Spectroscopy: While less common for routine process monitoring due to instrumentation costs and complexity, in situ NMR can provide highly detailed mechanistic and kinetic information about a reaction as it occurs.

The data obtained from these in situ methods allows for a deeper understanding of the reaction mechanism and helps in defining critical process parameters for robust and reproducible manufacturing.

Development of Novel Analytical Approaches for the Quantification and Impurity Profiling in Chemical Manufacturing Processes

Impurity profiling is a critical aspect of chemical process development, ensuring the safety and efficacy of the final product. The synthesis of this compound can potentially generate various impurities.

Potential Impurities:

Starting Materials: Unreacted N-methylcyclohexylamine, cyclohexanone (B45756), or other precursors.

Intermediates: Partially reacted intermediates from the synthetic route.

Byproducts: Products from side reactions, such as over-alkylation or elimination reactions.

Degradation Products: Impurities formed due to thermal or chemical degradation of the product.

The development of novel analytical approaches focuses on the sensitive and selective detection and quantification of these impurities. This often involves a combination of chromatographic and spectroscopic techniques.

Hypothetical Impurity Profile and Analytical Strategy:

Table 3: Potential Impurities and Corresponding Analytical Techniques

Impurity NamePotential OriginPrimary Analytical TechniqueSecondary/Confirmatory Technique
N-methylcyclohexylamineUnreacted Starting MaterialGC-MSHPLC-UV
CyclohexanoneUnreacted Starting MaterialGC-MS-
Di(cyclohexyl(methyl)amino)ethaneOver-alkylation ByproductLC-MSHRMS
2-Cyclohexyl-2-methylaminoetheneElimination ByproductGC-MSNMR

The quantification of these impurities is typically achieved using validated chromatographic methods with appropriate standards. For the identification of unknown impurities, a combination of HPLC with mass spectrometry (LC-MS) for initial detection and molecular weight determination is often employed, followed by isolation (e.g., by preparative HPLC) and full structural elucidation using NMR and HRMS.

Future Directions and Emerging Research Avenues for 2 Cyclohexyl Methyl Amino Ethan 1 Ol Chemistry

Integration of Green Chemistry Principles in the Synthesis and Applications of 2-[Cyclohexyl(methyl)amino]ethan-1-ol

The contemporary chemical industry places a significant emphasis on sustainability. The integration of green chemistry principles into the synthesis of this compound is a critical area for future research. Traditional synthetic routes for N-alkylated amino alcohols often involve multiple steps with stoichiometric reagents and volatile organic solvents. Future research will likely focus on developing more atom-economical and environmentally benign methodologies.

Key research areas include:

Catalytic Reductive Amination: Investigating one-pot catalytic reductive amination of 2-(cyclohexylamino)ethan-1-ol with formaldehyde (B43269) or its equivalents using heterogeneous or homogeneous catalysts. This approach would reduce the number of synthetic steps and minimize waste.

Use of Bio-based Feedstocks: Exploring pathways that utilize starting materials derived from renewable resources. For instance, cyclohexanol (B46403) or cyclohexanone (B45756), precursors to the cyclohexylamine (B46788) moiety, could potentially be sourced from lignin (B12514952) or other biomass derivatives.

Solvent Minimization and Replacement: Developing synthetic protocols that operate in greener solvents such as water, supercritical fluids, or bio-based solvents, or under solvent-free conditions.

Energy Efficiency: Employing alternative energy sources like microwave irradiation or ultrasonication to potentially reduce reaction times and energy consumption compared to conventional thermal heating.

Table 1: Potential Green Chemistry Strategies for Synthesis

Green Chemistry Principle Proposed Application to this compound Synthesis Potential Benefits
Atom Economy Direct catalytic N-methylation of N-cyclohexylethanolamine using green methylating agents (e.g., dimethyl carbonate). High atom efficiency, avoidance of toxic alkyl halides.
Safer Solvents & Auxiliaries Use of water, ethanol (B145695), or ionic liquids as reaction media. Reduced environmental impact and improved process safety.
Design for Energy Efficiency Microwave-assisted or flow-reactor-based synthesis. Faster reaction rates, lower energy consumption, better heat control.
Use of Renewable Feedstocks Derivation of cyclohexyl moiety from biomass-derived platform chemicals. Reduced reliance on fossil fuels, improved sustainability profile.

| Catalysis | Development of recyclable heterogeneous catalysts for reductive amination or N-alkylation steps. | Simplified product purification, catalyst reuse, waste reduction. |

Exploration of Continuous Flow Chemistry for Scalable and Efficient Production

For industrial-scale production, batch processing can present challenges related to safety, heat management, and scalability. Continuous flow chemistry offers a compelling alternative for the synthesis of this compound. This technology utilizes microreactors or packed-bed reactors for a continuous, controlled, and efficient manufacturing process.

Future research in this domain would involve:

Process Development and Optimization: Designing a multi-step continuous process. For example, a flow system could be engineered where N-cyclohexylethanolamine is formed in a first reactor and then directly streamed into a second reactor for N-methylation, followed by in-line purification. nih.gov

Enhanced Safety and Control: The high surface-area-to-volume ratio in flow reactors allows for superior control over reaction parameters like temperature and pressure, mitigating risks associated with highly exothermic reactions. researchgate.net

Scalability and Automation: Developing automated flow systems that can be easily scaled up by extending the operation time or by "numbering-up" (running multiple reactors in parallel). mdpi.com This approach allows for flexible, on-demand production.

Table 2: Hypothetical Continuous Flow Process Parameters

Parameter Potential Value/Condition Rationale
Reactor Type Plug Flow Reactor (PFR) for initial amine formation; Packed-Bed Reactor for catalytic methylation. PFR allows for precise residence time control; a packed-bed facilitates the use of heterogeneous catalysts. researchgate.netmdpi.com
Residence Time 5 - 20 minutes per reactor. Flow chemistry often allows for significantly reduced reaction times compared to batch processes. mdpi.com
Temperature 50 - 150 °C (optimized for specific catalytic step). Superior heat exchange in flow reactors enables operation at higher temperatures safely. nih.gov
Pressure 1 - 10 bar. Sufficient to maintain single-phase flow and prevent solvent boiling.

Discovery of Novel Catalytic Roles and Methodologies Utilizing this compound Derivatives

The amino alcohol functionality in this compound makes it an attractive scaffold for the development of new catalysts and ligands for asymmetric synthesis. The presence of a nitrogen and an oxygen atom allows for the formation of stable chelate complexes with various metals.

Emerging research could focus on:

Chiral Ligands: Synthesizing enantiomerically pure forms of the compound to serve as chiral ligands for metal-catalyzed reactions, such as asymmetric reductions, oxidations, or carbon-carbon bond-forming reactions.

Organocatalysts: Modifying the structure to create derivatives that can act as metal-free organocatalysts. For example, further functionalization could yield catalysts for aldol (B89426) or Michael reactions.

Phase-Transfer Catalysts: Designing quaternary ammonium (B1175870) salt derivatives of the title compound that could function as efficient phase-transfer catalysts for reactions between immiscible phases.

Multi-component Reaction Catalysis: The core structure could be a precursor to more complex molecules that catalyze multi-component reactions, similar to how cyclohexyl isocyanide is used in the synthesis of quinoxaline (B1680401) derivatives. lookchem.com

Design and Synthesis of Advanced Materials Incorporating this compound Scaffolds

The functional groups of this compound provide anchor points for its incorporation into larger molecular architectures and advanced materials. The hydroxyl group can participate in esterification or etherification reactions, while the tertiary amine can be quaternized or used as a base.

Prospective research directions in materials science include:

Polymer Synthesis: Using the compound as a monomer or a functional additive in the synthesis of polymers such as polyesters, polyurethanes, or polyamides. The bulky cyclohexyl group could impart unique thermal and mechanical properties to the resulting polymers.

Functional Coatings and Surfaces: Grafting the molecule onto surfaces to modify their properties. For example, it could be used to create surfaces with specific wettability, anti-fouling, or catalytic properties.

Supramolecular Chemistry: Designing derivatives that can participate in self-assembly through hydrogen bonding or host-guest interactions, leading to the formation of gels, liquid crystals, or other organized structures. This is analogous to how related cyclohexyl-containing ammonium cations can form complex supramolecular systems. mdpi.com

Ion-Exchange Resins: Polymerizing derivatives of this compound to create ion-exchange resins for water purification or metal recovery, leveraging the chelating ability of the amino alcohol group.

Table 3: Mentioned Compounds

Compound Name
This compound
N-cyclohexylethanolamine
Cyclohexanol
Cyclohexanone
Cyclohexylamine
Dimethyl carbonate
Cyclohexyl isocyanide

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-[Cyclohexyl(methyl)amino]ethan-1-ol, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, cyclohexylmethylamine derivatives are often prepared by reacting cyclohexyl halides with methylaminoethanol under basic conditions (e.g., NaHCO₃ in THF at room temperature). Purification typically involves column chromatography using silica gel and ethyl acetate/hexane gradients . Key parameters include maintaining anhydrous conditions and controlling reaction temperature to minimize byproducts.

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • GC-MS : Use a non-polar column (e.g., DB-5 or HP-5) with a temperature ramp (e.g., 50°C to 250°C at 2°C/min) to resolve stereoisomers and identify volatile derivatives. Retention indices (e.g., 1333–1345) should be cross-referenced with NIST databases .
  • NMR : Analyze the hydroxyl proton (δ 1.5–2.5 ppm) and cyclohexyl/methylamino groups (δ 2.8–3.5 ppm for N-CH₃). COSY and HSQC experiments clarify spin-spin coupling and quaternary carbon assignments .

Q. What are the stability and storage requirements for this compound under laboratory conditions?

  • Methodological Answer : Store in amber vials at 2–8°C under inert gas (N₂ or Ar) to prevent oxidation. Stability studies suggest degradation occurs above 40°C or in acidic/basic conditions. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) every 6 months .

Advanced Research Questions

Q. How can synthetic yield be improved for this compound in multi-step reactions?

  • Methodological Answer : Optimize stepwise protocols:

  • Step 1 : Use Pd₂(dba)₃/BINAP catalytic systems for coupling reactions to enhance regioselectivity (e.g., 80–90% yield in THF at 60°C) .
  • Step 2 : Reduce nitro intermediates with Fe/NH₄Cl in ethanol under reflux, followed by neutralization and extraction .
  • Step 3 : Employ flow chemistry for continuous processing to minimize intermediate degradation .

Q. How to resolve contradictions in spectral data for stereoisomers or degradation products?

  • Methodological Answer :

  • Chiral GC : Use a CP Sil 8 CB column (50 m × 0.32 mm) with He carrier gas to separate enantiomers. Compare retention times with authentic standards .
  • LC-MS/MS : Apply a polar-embedded column (e.g., ACE C18-PFP) and collision-induced dissociation (CID) to differentiate isobaric fragments. Quantify degradation products using MRM transitions .

Q. What catalytic systems are effective for functionalizing this compound in C–N bond-forming reactions?

  • Methodological Answer :

  • Buchwald-Hartwig Amination : Use Pd(OAc)₂/Xantphos with Cs₂CO₃ in toluene (100°C) for arylations .
  • Reductive Amination : Employ NaBH₃CN or H₂/Pd-C in methanol to stabilize the amino alcohol moiety during derivatization .

Safety and Compliance

Q. What PPE and waste disposal protocols are recommended for handling this compound?

  • Methodological Answer : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps involving volatile reagents (e.g., THF). Collect waste in halogen-resistant containers and incinerate via EPA-approved facilities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[Cyclohexyl(methyl)amino]ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-[Cyclohexyl(methyl)amino]ethan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.